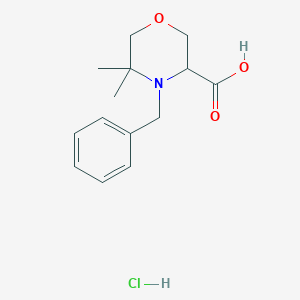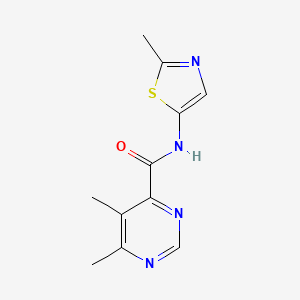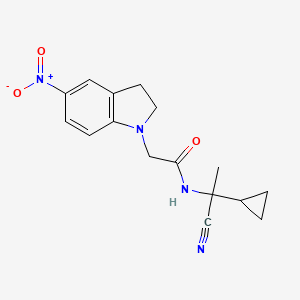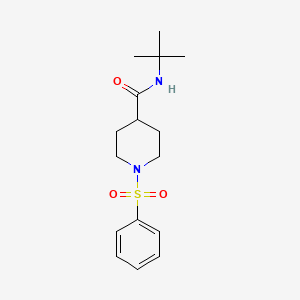![molecular formula C18H21F3N4OS B2900151 1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide CAS No. 1775411-52-3](/img/structure/B2900151.png)
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-[2-(2-thienyl)ethyl]piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It has a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperidine ring, which is a six-membered ring with one nitrogen atom . The presence of a trifluoromethyl group and a pyridine structure in similar compounds has been observed to result in superior pest control properties .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups and structural features. For instance, the trifluoromethyl group is often involved in various chemical reactions .Applications De Recherche Scientifique
Agrochemicals
The TFMP derivatives are extensively used in the agricultural sector for crop protection. They play a crucial role in the synthesis of compounds that protect crops from pests and diseases. The unique physicochemical properties of the fluorine atom combined with the pyridine moiety contribute to the effectiveness of these derivatives as pesticides .
Pharmaceutical Research
In the pharmaceutical industry , TFMP derivatives are part of the structural backbone for several drugs. They have been incorporated into pharmaceutical products that have received market approval, and many more are in clinical trials. The derivatives’ biological activities are attributed to their ability to interact with various biological targets due to the unique characteristics of the TFMP group .
Veterinary Medicine
Similar to their use in human medicine, TFMP derivatives are also employed in veterinary products . These compounds are used to treat diseases in animals, leveraging the same properties that make them valuable in pharmaceuticals .
Antifungal and Antibacterial Agents
Pyrimidine compounds, which include TFMP derivatives, have shown significant potential as antifungal and antibacterial agents . Their novel structures contribute to their activity against a range of fungal and bacterial pathogens, making them valuable in the development of new treatments .
Herbicides
The structural motif of TFMP is also found in herbicides . These compounds are designed to control or eliminate unwanted vegetation, with TFMP derivatives providing enhanced efficacy due to their specific interactions with plant biology .
Anti-Fibrotic Activities
Recent studies have indicated that certain pyrimidine derivatives exhibit anti-fibrotic activities . This makes them candidates for treating fibrotic diseases, which involve the excessive formation of connective tissue, leading to organ dysfunction .
Orientations Futures
The future directions for research on this compound could include further studies to determine its physical and chemical properties, synthesis methods, and potential applications. For example, TFMP derivatives have been found to have superior pest control properties, suggesting potential applications in agriculture .
Propriétés
IUPAC Name |
1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-thiophen-2-ylethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4OS/c1-12-23-15(18(19,20)21)11-16(24-12)25-8-5-13(6-9-25)17(26)22-7-4-14-3-2-10-27-14/h2-3,10-11,13H,4-9H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWCTUJDAJINTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCC(CC2)C(=O)NCCC3=CC=CS3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2900069.png)




![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2900078.png)
![tert-butyl N-{3-amino-7-oxaspiro[3.5]nonan-1-yl}carbamate, Mixture of diastereomers](/img/structure/B2900079.png)

![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)
![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)

![N'-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2900085.png)
![N1-(2-cyanophenyl)-N2-(2-(2-(4-methoxyphenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)oxalamide](/img/structure/B2900086.png)
